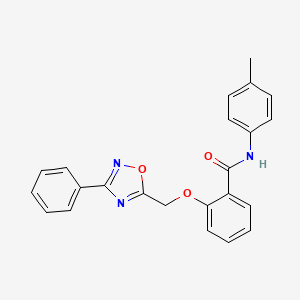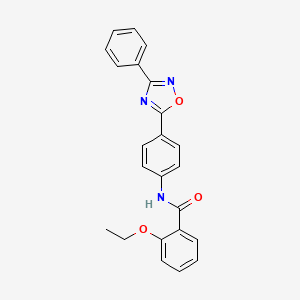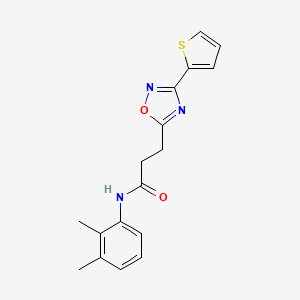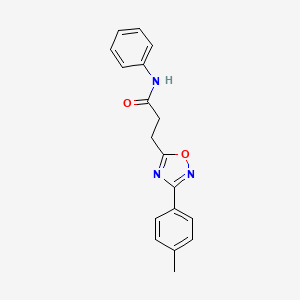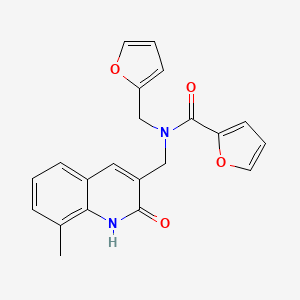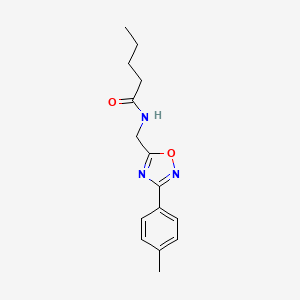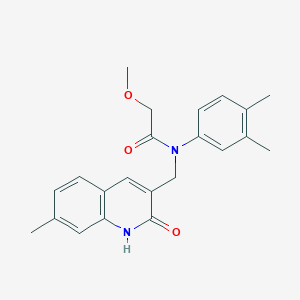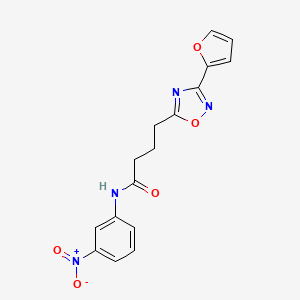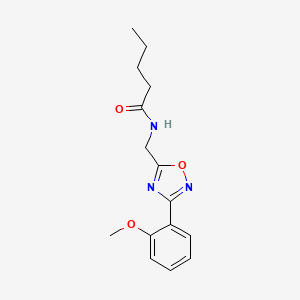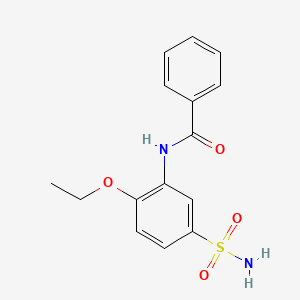
N-(2-Ethoxy-5-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of benzamides can be determined using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods . The structure of benzamide has also been determined in the gas phase by electron diffraction .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can be used in the synthesis of functionalized indoles via palladium-catalyzed cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, benzamide has a molecular weight of 301.348 and a linear formula of C20H15NO2 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzamide compounds, including “N-(2-ethoxy-5-sulfamoylphenyl)benzamide”, have been found to exhibit antioxidant activity . The antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamide compounds have also been found to have antibacterial activities . For instance, Ören and co-workers studied the anti-microbial activity of N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and found moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Synthesis of Substituted N-Benzoylindole
“N-(2-ethoxy-5-sulfamoylphenyl)benzamide” can be used in the synthesis of substituted N-Benzoylindole via Pd(II)-catalyzed C–H functionalization . This reaction showed a broad substrate scope and substituted indoles were obtained in good to excellent yields .
Synthesis of Indomethacin Precursor
This compound can also be used in the synthesis of the key intermediate of indomethacin, a nonsteroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling .
Industrial Applications
Amide compounds, including “N-(2-ethoxy-5-sulfamoylphenyl)benzamide”, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds have been used in drug discovery . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into benzamides is ongoing, and these compounds have potential applications in various fields. For example, new benzamide compounds are being synthesized and tested for their antioxidant and antibacterial activities . Additionally, benzamides are being explored for their potential use in drug discovery .
Eigenschaften
IUPAC Name |
N-(2-ethoxy-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-14-9-8-12(22(16,19)20)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZBVCYSCZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


